Potassium 1-hydroxynaphthalene-2-sulfonate

Descripción general

Descripción

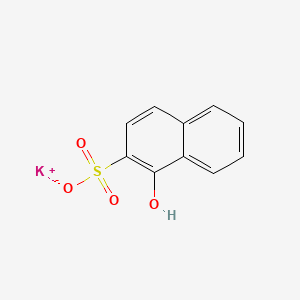

Potassium 1-hydroxynaphthalene-2-sulfonate is an organic compound with the molecular formula C10H7KO4S. It is a potassium salt of 1-hydroxynaphthalene-2-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its aromatic structure, which includes a naphthalene ring substituted with a hydroxyl group and a sulfonate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 1-hydroxynaphthalene-2-sulfonate can be synthesized through the sulfonation of 1-naphthol. The process involves the reaction of 1-naphthol with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically include controlled temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-naphthol is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with potassium hydroxide. The product is purified through crystallization and filtration processes to obtain the desired purity and quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding quinones.

Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of the hydroxyl and sulfonate groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed in substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced naphthalene derivatives.

Substitution: Various substituted naphthalene compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Potassium 1-hydroxynaphthalene-2-sulfonate is characterized by its chemical formula and is known for its sulfonic acid group, which enhances its solubility in water and reactivity in chemical reactions. The compound can function as a reagent in various organic synthesis processes due to its ability to participate in electrophilic substitution reactions.

Organic Synthesis

K-HNS is widely used as a reagent in organic chemistry for synthesizing various compounds. Its applications include:

- Synthesis of Naphthols : K-HNS can be utilized to produce naphthols through sulfonation reactions, which are essential intermediates in the synthesis of dyes and pharmaceuticals. For example, the potassium salt can be converted to 1-naphthol via caustic fusion methods, providing a pathway for producing high-purity naphthols .

- Diazotization Reactions : The compound plays a role in diazotization processes where it can be converted into more complex diazide derivatives. These derivatives are crucial in synthesizing azo dyes and other aromatic compounds .

Environmental Applications

K-HNS has been studied for its potential use in environmental remediation:

- Biodegradation Studies : Research indicates that certain microorganisms can metabolize naphthalene sulfonates, including K-HNS, as a sulfur source. For instance, Pseudomonas species have shown the ability to oxidize and utilize these compounds, suggesting their application in bioremediation strategies for contaminated environments .

- Sulfate Limitation Studies : Studies have demonstrated that under sulfate-limited conditions, green algae like Scenedesmus obliquus can utilize 1-naphthalene sulfonate as a sulfur source, effectively transforming it into less harmful metabolites . This highlights the potential of K-HNS in developing sustainable environmental solutions.

Biochemical Research

K-HNS serves as a model compound in biochemical studies related to drug metabolism:

- Phase-II Metabolism Research : The compound is often used as a substrate for sulfotransferases (SULTs), enzymes involved in the sulfation process of xenobiotics. This research is crucial for understanding the metabolic pathways of various drugs and environmental chemicals .

- Biomarker Studies : K-HNS and its derivatives have been investigated as potential biomarkers for exposure to certain pesticides and environmental pollutants. For example, urinary naphthols are proposed biomarkers for carbamate insecticide exposure, indicating the relevance of K-HNS in toxicological assessments .

Case Studies

Mecanismo De Acción

The mechanism of action of potassium 1-hydroxynaphthalene-2-sulfonate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s aromatic structure also allows it to intercalate with DNA and other nucleic acids, affecting their function.

Comparación Con Compuestos Similares

- Sodium 1-hydroxynaphthalene-2-sulfonate

- Potassium 2-hydroxynaphthalene-1-sulfonate

- Sodium 2-hydroxynaphthalene-1-sulfonate

Comparison: Potassium 1-hydroxynaphthalene-2-sulfonate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the position of the hydroxyl and sulfonate groups can influence the compound’s solubility, reactivity, and interaction with other molecules.

Actividad Biológica

Potassium 1-hydroxynaphthalene-2-sulfonate (K-1-HNS) is a sulfonated derivative of naphthol that has garnered attention due to its diverse biological activities. This compound's unique structure, featuring both hydroxyl and sulfonate groups, allows it to interact with various biological molecules, influencing enzyme activity, receptor interactions, and potentially serving as an antioxidant. This article aims to provide a comprehensive overview of the biological activity of K-1-HNS, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

K-1-HNS possesses a naphthalene backbone with a hydroxyl group at the 1-position and a sulfonate group at the 2-position. This configuration is crucial for its biological activity:

- Molecular Formula : C₁₀H₉O₃S

- Molecular Weight : 202.24 g/mol

- Solubility : Soluble in water and polar solvents due to the sulfonate group.

The compound's aromatic structure allows it to intercalate with nucleic acids, which can affect their function and stability.

The biological activity of K-1-HNS is primarily attributed to its ability to form hydrogen bonds and ionic interactions with various biomolecules. The hydroxyl group can engage in hydrogen bonding, while the sulfonate group facilitates ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects including:

- Antioxidant Activity : K-1-HNS has been shown to exhibit radical scavenging properties, which can protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that K-1-HNS may possess antimicrobial properties against certain pathogens.

Antioxidant Activity

K-1-HNS has demonstrated significant antioxidant capabilities. Studies comparing it with unsulfated naphthols indicated that while sulfation generally reduces antioxidant activity, K-1-HNS retains some capacity for free radical scavenging:

| Compound | EC50 (µM) | Antioxidant Activity |

|---|---|---|

| 1-Napthol | 5.60 | High |

| 2-Napthol | 7.35 | Moderate |

| K-1-HNS | TBD | Retained |

This suggests that K-1-HNS may still provide protective effects against oxidative stress despite sulfation .

Antimicrobial Properties

Research indicates that K-1-HNS exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, making it a potential candidate for pharmaceutical applications:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

These findings highlight the compound's potential in developing antimicrobial agents.

Study on Antioxidant Effects

A study investigating the antioxidant effects of K-1-HNS utilized several assays, including DPPH and ABTS radical scavenging tests. The results indicated that K-1-HNS provided significant protection against oxidative damage in cellular models.

Clinical Implications

In clinical settings, compounds similar to K-1-HNS have been explored for their potential in treating conditions related to oxidative stress and inflammation. The ability of K-1-HNS to modulate enzyme activity may offer therapeutic benefits in diseases characterized by excessive oxidative damage.

Propiedades

IUPAC Name |

potassium;1-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.K/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJAILWYFFINQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061198 | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-49-5 | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 1-hydroxy-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1-hydroxynaphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.